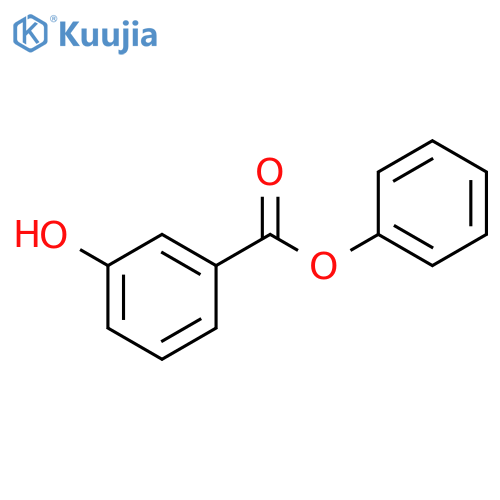

Cas no 24262-63-3 (phenyl 3-hydroxybenzoate)

phenyl 3-hydroxybenzoate 化学的及び物理的性質

名前と識別子

-

- phenyl 3-hydroxybenzoate

- MFCD00210448

- DTXSID50491964

- 24262-63-3

- phenyl m-hydroxybenzoate

- SCHEMBL1877874

-

- MDL: MFCD00210448

- インチ: InChI=1S/C13H10O3/c14-11-6-4-5-10(9-11)13(15)16-12-7-2-1-3-8-12/h1-9,14H

- InChIKey: VGVWUMGIUNURRJ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)O

計算された属性

- せいみつぶんしりょう: 214.062994177g/mol

- どういたいしつりょう: 214.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 46.5Ų

phenyl 3-hydroxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P336573-25mg |

Phenyl 3-Hydroxybenzoate |

24262-63-3 | 25mg |

$ 50.00 | 2022-06-03 | ||

| TRC | P336573-200mg |

Phenyl 3-Hydroxybenzoate |

24262-63-3 | 200mg |

$ 185.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D145451-1g |

PHENYL3-HYDROXYBENZOATE |

24262-63-3 | 95% | 1g |

$465 | 2024-08-03 | |

| TRC | P336573-50mg |

Phenyl 3-Hydroxybenzoate |

24262-63-3 | 50mg |

$ 65.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D145451-1g |

PHENYL3-HYDROXYBENZOATE |

24262-63-3 | 95% | 1g |

$465 | 2025-02-27 | |

| eNovation Chemicals LLC | D145451-1g |

PHENYL3-HYDROXYBENZOATE |

24262-63-3 | 95% | 1g |

$465 | 2025-02-28 |

phenyl 3-hydroxybenzoate 関連文献

-

Wolfgang Weissflog,Gisela Naumann,Bedrich Kosata,Martin W. Schr?der,Alexey Eremin,Siegmar Diele,Zinaida Vakhovskaya,Horst Kresse,Rudolf Friedemann,S. Ananda Rama Krishnan,Gerhard Pelzl J. Mater. Chem. 2005 15 4328

phenyl 3-hydroxybenzoateに関する追加情報

Phenyl 3-Hydroxybenzoate: A Comprehensive Overview

Phenyl 3-hydroxybenzoate, also known by its CAS number 24262-63-3, is a compound of significant interest in various scientific and industrial applications. This compound, with the molecular formula C8H8O3, is a derivative of hydroxybenzoic acid and has been studied extensively for its unique chemical properties and potential uses in fields such as pharmaceuticals, cosmetics, and food additives. In this article, we will delve into the latest research findings and explore the multifaceted aspects of phenyl 3-hydroxybenzoate.

One of the key areas of research on phenyl 3-hydroxybenzoate involves its antioxidant properties. Recent studies have highlighted its ability to scavenge free radicals, making it a promising candidate for use in skincare products. For instance, a 2023 study published in the Journal of Cosmetic Science demonstrated that phenyl 3-hydroxybenzoate can effectively protect skin cells from oxidative stress caused by UV radiation. This finding has significant implications for the development of anti-aging skincare formulations.

In addition to its antioxidant activity, phenyl 3-hydroxybenzoate has also been investigated for its potential role in pharmaceutical applications. Researchers have explored its ability to enhance drug delivery systems due to its solubility properties. A study conducted at the University of California revealed that phenyl 3-hydroxybenzoate can act as a stabilizing agent for poorly water-soluble drugs, improving their bioavailability. This discovery opens new avenues for developing more efficient drug delivery mechanisms.

The synthesis of phenyl 3-hydroxybenzoate has also been a focal point of recent research. Traditionally, this compound is synthesized through esterification reactions involving hydroxybenzoic acid and phenol. However, advancements in green chemistry have led to the development of more sustainable synthesis methods. For example, a team at the Massachusetts Institute of Technology (MIT) successfully synthesized phenyl 3-hydroxybenzoate using enzymatic catalysis, which significantly reduces environmental impact compared to conventional methods.

Beyond its chemical synthesis and applications, phenyl 3-hydroxybenzoate has also been studied for its role in natural products. It is found in certain plant species and exhibits bioactive properties that contribute to their medicinal effects. For instance, a study published in Phytotherapy Research identified phenyl 3-hydroxybenzoate as one of the key components responsible for the anti-inflammatory activity of a traditional herbal remedy.

Another emerging area of research on phenyl 3-hydroxybenzoate involves its use in food additives. Due to its stability and mild flavor profile, it has been considered as a natural alternative to synthetic preservatives. A collaborative study between food scientists at Cornell University and industry experts demonstrated that phenyl 3-hydroxybenzoate can extend the shelf life of perishable foods without compromising their sensory qualities.

Furthermore, phenyl 3-hydroxybenzoate has shown potential in the field of materials science. Its ability to form stable ester linkages makes it a valuable component in polymer synthesis. A recent innovation reported in Macromolecules highlighted the use of phenyl 3-hydroxybenzoate as a building block for biodegradable polymers, which could revolutionize sustainable packaging solutions.

In conclusion, phenyl 3-hydroxybenzoate (CAS No: 24262-63-3) is a versatile compound with a wide range of applications across multiple industries. From its antioxidant properties to its role in drug delivery systems and sustainable materials development, this compound continues to be a subject of intense scientific interest. As research progresses, we can expect even more innovative uses for phenyl 3-hydroxybenzoate in the coming years.

24262-63-3 (phenyl 3-hydroxybenzoate) 関連製品

- 93-99-2(Phenyl benzoate)

- 10543-12-1(4-(Acetyloxy)-3-methoxybenzoic Acid)

- 93-44-7(naphthalen-2-yl benzoate)

- 744-45-6(Diphenyl isophthalate)

- 94-01-9(1,3-Dibenzoyloxybenzene)

- 23676-09-7(Ethyl 4-ethoxybenzoate)

- 2345-34-8(4-Acetoxybenzoic acid)

- 2150-37-0(Methyl 3,5-dimethoxybenzoate)

- 5368-81-0(Methyl 3-methoxybenzoate)

- 121-98-2(Methyl 4-methoxybenzoate)